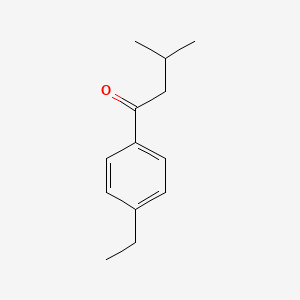

1-(4-Ethylphenyl)-3-methylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-Ethylphenyl)-3-methylbutan-1-one is a ketone with potential applications in various fields, including organic synthesis and fragrance industry. Although the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of ketones similar to 1-(4-Ethylphenyl)-3-methylbutan-1-one can be inferred from the microwave-assisted ketone-ketone rearrangement described in one of the papers. This method involves a polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation under microwave irradiation conditions, which results in excellent yields of the target ketones . This technique could potentially be adapted for the synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 1-(4-Ethylphenyl)-3-methylbutan-1-one is not directly analyzed in the papers, related compounds have been studied using various techniques. For instance, theoretical density functional theory (DFT) calculations, NMR, IR, MS techniques, and X-ray crystallography have been employed to characterize the potential energy surface and tautomeric forms of a similar molecule . These methods could be applied to 1-(4-Ethylphenyl)-3-methylbutan-1-one to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-(4-Ethylphenyl)-3-methylbutan-1-one, but they do discuss the reactivity of related compounds. For example, 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been examined as a reagent for the detection and solvent extraction of metal ions, indicating that ketones with similar structures may participate in complexation reactions with metals . This suggests that 1-(4-Ethylphenyl)-3-methylbutan-1-one could potentially be involved in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Ethylphenyl)-3-methylbutan-1-one can be hypothesized based on related compounds. For instance, 3-methyl-1-phenylbutan-2-ol, which shares a similar structural motif, has been reviewed for its toxicological and dermatological properties as a fragrance ingredient . The physical properties and mucous membrane irritation data for this alcohol could provide a preliminary indication of the properties of the ketone . Additionally, the optical resolution of related acids suggests that chiral centers in these molecules can be resolved, which may also be relevant for the ketone's properties .

Scientific Research Applications

Microwave-assisted Synthesis

A novel procedure for the synthesis of ketones, including compounds structurally related to 1-(4-Ethylphenyl)-3-methylbutan-1-one, was developed using microwave-assisted technology. This method involves polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation, offering an efficient route to produce ketones with significant yields under microwave irradiation conditions. This advancement in synthetic methodology can be applied to streamline the preparation of various organic compounds, including pharmaceuticals and materials science intermediates (Gopalakrishnan et al., 2002).

Analytical Chemistry and Material Science

The study of cathinones, a class of compounds structurally similar to 1-(4-Ethylphenyl)-3-methylbutan-1-one, has been advanced through X-ray structures and computational studies. This research provides insights into the molecular structures of various cathinones, aiding in the understanding of their properties and potential applications in material science. The characterization techniques applied, including FTIR, UV-Vis, and NMR spectroscopy, alongside X-ray diffraction, are crucial for the detailed analysis of organic compounds, contributing to the development of new materials and analytical methods (Nycz et al., 2011).

Natural Products and Bioactivity

In the realm of natural products, two new resorcinols structurally related to 1-(4-Ethylphenyl)-3-methylbutan-1-one were identified from Sargassum thunbergii. The elucidation of these compounds' structures enhances the understanding of marine natural products and their potential bioactivity. This discovery contributes to the broader field of natural product chemistry, where the identification and characterization of novel compounds from natural sources are crucial for drug discovery and the development of new biochemical tools (Cai et al., 2010).

Safety And Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

Future Directions

This involves discussing potential applications or areas of study for the compound based on its properties and reactivity.

For a specific compound, you may need to refer to scientific literature or databases. Always ensure to follow safety guidelines when handling chemical compounds. If you have a specific compound or class of compounds you’re interested in, feel free to ask!

properties

IUPAC Name |

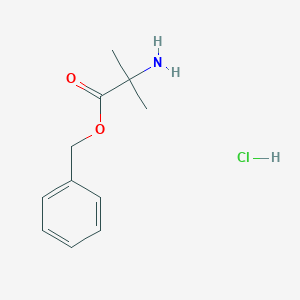

1-(4-ethylphenyl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGKTPSWBUYFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-3-methylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)